tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate
Description
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-5-hydroxy-2-methylpentyl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-9(6-5-7-13)8-12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
InChI Key |
SJUKSMGGUQQODT-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CCCO)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CCCO)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- N-BOC-D-Serine is commonly used as the chiral starting material, providing the (2R) stereocenter.
- Benzylamine (PhCH2NH2) is used for condensation to introduce the amino moiety.
- Isobutyl chlorocarbonate (i-BuOCOCl) acts as a reagent to form mixed acid anhydrides.
- N-methylmorpholine (NMM) serves as an acid-binding agent.
- Anhydrous ethyl acetate is the preferred solvent for the reactions due to its lower toxicity and better environmental profile compared to alternatives like methylene dichloride.
Synthetic Route Summary
The preparation involves two main steps:
Formation of Mixed Acid Anhydride:
- N-BOC-D-Serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine.
- This step is carried out under anhydrous and cold conditions (typically -20 to 40 °C, preferably -10 to 5 °C).
- The mixed acid anhydride intermediate is formed, which is reactive towards amines.
Condensation with Benzylamine:
- The mixed acid anhydride is then reacted with benzylamine in anhydrous ethyl acetate.
- The reaction proceeds under controlled temperature (0 to 20 °C) to yield the target tert-butyl carbamate derivative with (2R) stereochemistry.
Reaction Conditions and Optimization
- Molar ratios are critical for high yield and purity:
- N-BOC-D-Serine : isobutyl chlorocarbonate = 1 : 1.1–1.5
- N-BOC-D-Serine : N-methylmorpholine = 1 : 1.1–1.5
- N-BOC-D-Serine : benzylamine = 1 : 1.1–1.5
- Solvent volume is typically 8–10 times the weight of N-BOC-D-Serine.
- Reaction time ranges from 3 to 5 hours.
- The process is conducted under anhydrous conditions to prevent side reactions such as esterification or hydrolysis.
Detailed Experimental Data and Yields
| Embodiment | Benzylamine (g) | N-BOC-D-Serine (g) | NMM (g) | i-BuOCOCl (g) | Temp. (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 29.48 | 51.3 | 27.83 | 37.59 | -15 to -10 | 90.2 | Reaction at -10 °C, 2h each step |
| 2 | 34.84 | 51.3 | 32.99 | 44.42 | -15 to -10 | 91.0 | Reaction at -20 °C, 2h each step |
| 3 | 40.20 | 51.3 | 38.06 | 51.25 | 0 to 5 | 93.1 | Reaction at 0 °C, 2h each step |
- The yields consistently exceed 90%, demonstrating the efficiency of the method.
- The product is purified by extraction, washing with dilute hydrochloric acid and salt water, followed by crystallization from hexane/ethyl acetate (8:1).
Analytical Characterization
- 1H NMR (400 MHz, DMSO-d6):
Signals consistent with the tert-butyl group (singlet at ~1.38 ppm, 9H), methylene and methine protons, aromatic protons from benzyl group, and NH proton. - Mass Spectrometry (ESI):
Molecular ion peak at m/z 295.2 [M+H]+ confirms the molecular weight.
Advantages and Improvements Over Prior Art
- The use of anhydrous ethyl acetate as solvent reduces environmental pollution and improves solvent recovery rates (80–90%) compared to methylene dichloride (60–70%).
- The reaction sequence (condensation before alkylation) minimizes by-products such as esters and trisodium citrate, improving purity and yield.
- The method avoids the need for citric acid treatment, reducing waste and environmental impact.
- The stereochemical integrity of the (2R) center is maintained throughout the process.
- Yields are improved by approximately 10–15% compared to previous methods (e.g., from 77% to over 90%).
Subsequent Transformations
The prepared tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate serves as a key intermediate for further alkylation reactions under phase-transfer catalysis conditions to synthesize compounds like (R)-2-(amino-Boc)-N-benzyl-3-methoxy propionamide, which are precursors to lacosamide.
Summary Table of Key Reaction Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Temperature (acid anhydride formation) | -20 to 40 °C (preferably -10 to 5 °C) | Cold conditions to control reaction rate |
| Reaction time | 3–5 hours | Sufficient for completion |
| Solvent | Anhydrous ethyl acetate | Environmentally friendly, good recovery |
| Molar ratios | N-BOC-D-Serine : i-BuOCOCl = 1 : 1.1–1.5 | Ensures complete conversion |
| Acid binding agent | N-methylmorpholine | 1.1–1.5 equivalents |
| Amination reagent | Benzylamine | 1.1–1.5 equivalents |
| Yield | >90% | High efficiency and purity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate is used as a protecting group for amines during synthesis . It is also employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: The compound is used in biological research to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Industrially, the compound is used in the production of various chemicals and materials. It is also utilized in the development of new synthetic methodologies and catalytic processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions . The tert-butyl group provides steric hindrance, which influences the reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Molecular Weight: The target compound (C₁₂H₂₅NO₃) shares the same molecular formula as tert-butyl (5-hydroxy-2,2-dimethylpentyl)carbamate but differs in stereochemistry and substituent arrangement. This results in distinct melting points, solubility, and chromatographic behavior .
- Chirality : The (R)-methyl group at C2 introduces stereoselectivity, critical for pharmaceutical applications. In contrast, analogues like tert-butyl (5-hydroxy-2,2-dimethylpentyl)carbamate lack chirality at this position .
- Hydroxyl Group Reactivity : The C5 hydroxyl group in the target compound enables further functionalization (e.g., etherification, esterification), similar to tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate .
Spectroscopic Characterization
- NMR : The target compound’s ¹H NMR would show distinct splitting patterns for the (R)-methyl group (doublet of doublets) vs. the singlet for geminal dimethyl groups in ’s analogue .
- MS: High-resolution mass spectrometry (HRMS) confirms molecular ions ([M+H]⁺) at 231.18 for the target, aligning with ’s monoisotopic mass .
Biological Activity
Tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate is a chemical compound classified under carbamates, which are esters or salts derived from carbamic acid. This compound is characterized by its unique structure, featuring a tert-butyl group linked to a chiral center at the 2-position of a pentyl chain that includes a hydroxyl group. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula for this compound is CHNO with a CAS number of 1844859-83-1. The synthesis typically involves the reaction of tert-butyl carbamate with an appropriate amine derived from 5-hydroxy-2-methyl-pentanol, often utilizing solvent systems such as dichloromethane or tetrahydrofuran under specific conditions to optimize yield and purity.
Preliminary studies suggest that compounds similar in structure to this compound may interact with various biological systems, particularly through mechanisms involving:
- Nucleophilic Substitution Reactions : The nitrogen atom in the carbamate can act as a nucleophile, participating in reactions with electrophiles.
- Hydrolysis : Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the release of the corresponding amine and tert-butyl alcohol.
These interactions are crucial for understanding the pharmacological profile of the compound.
Pharmacological Potential
Research indicates that compounds with similar structures may influence immune responses and cellular signaling pathways by interacting with toll-like receptors (TLRs). This suggests potential applications in therapeutic formulations targeting diseases related to immune dysregulation.
Comparative Studies
A comparative analysis of structurally similar compounds highlights the unique features of this compound. The following table summarizes key characteristics:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Tert-butyl N-(piperidin-4-ylmethyl)carbamate | 1844859-83-1 | Contains a piperidine ring which may enhance binding affinity to certain receptors. |
| Tert-butyl (5-hydroxypyridin-2-yl)methylcarbamate | 71300057 | Features a pyridine ring, potentially offering different biological activities compared to aliphatic structures. |
| Tert-butyl (5-hydroxy-2,2-dimethylpentyl)carbamate | PH015878 | Incorporates additional methyl groups which may affect lipophilicity and metabolic stability. |
This comparison illustrates how the specific chiral configuration and functional groups of this compound could confer distinct reactivity and interaction profiles compared to other compounds.
Experimental Findings
In recent experiments, researchers have focused on evaluating the agonist activity of various derivatives related to this compound. For example, studies involving GPR88 agonists demonstrated that modifications in the hydroxymethyl and α-methylbenzyl configurations significantly influenced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
